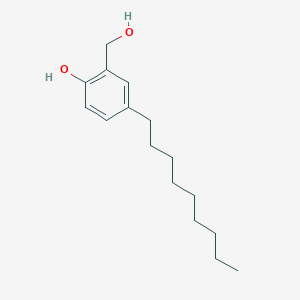
2-(Hydroxymethyl)-4-nonylphenol
カタログ番号 B8455441
分子量: 250.38 g/mol
InChIキー: XJXWKVJNYQZKRA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US06743840B1
Procedure details


The general procedure of Example 35 was repeated except that 50 grams of p-nonyl phenol (0.227 mole) was used, along with 9.73 grams (0.238 mole) of 98% sodium hydroxide and 23.0 grams (0.284 mole) of the formaldehyde solution to obtain the intermediate 2-hydroxymethyl-4-nonyl phenol. The desired product, 2-(2-hydroxyethyl)thiomethyl-4-nonyl phenol, was obtained from 23.85 grams (0.095 mole) of the intermediate and 7.4 grams of the 2-mercaptoethanol (0.095 mole) in 50 ml of toluene, along with 0.10 gram of the catalyst. Structural formula 27 for the product was confirmed by 1H and 13C NMR.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[OH-:17].[Na+].[CH2:19]=O>>[OH:17][CH2:19][C:14]1[CH:15]=[C:10]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH:11]=[CH:12][C:13]=1[OH:16] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCC)C1=CC=C(C=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
9.73 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1=C(C=CC(=C1)CCCCCCCCC)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
